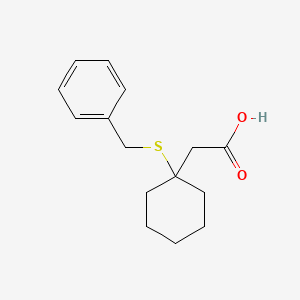

beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid

Übersicht

Beschreibung

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid: is an organosulfur compound known for its unique structure and potential applications in various fields. This compound contains a cyclopentamethylene ring, a benzylmercapto group, and a propionic acid moiety, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid typically involves the reaction of benzylmercaptan with cyclohexylideneacetates. One common method is the Michael addition of benzylmercaptan to ethyl cyclohexylideneacetate in the presence of boron trifluoride etherate . This reaction yields the desired compound after hydrolysis. Another method involves reacting lower alkyl cyclohexylideneacetates with benzylmercaptan in the presence of an alkali metal mercaptide, such as sodium or potassium benzylmercaptide, to improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The benzylmercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, reduced sulfur compounds.

Substitution: Substituted benzylmercapto derivatives.

Wissenschaftliche Forschungsanwendungen

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of biologically active polypeptides.

Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid involves its interaction with molecular targets through its thiol and carboxylic acid functional groups. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s ability to form disulfide bonds and participate in redox reactions is crucial for its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thioglycolic acid: Contains a thiol and carboxylic acid group but lacks the cyclopentamethylene and benzyl groups.

Cysteine S-conjugates: Similar sulfur-containing compounds involved in biochemical pathways.

Sulfonimidates: Organosulfur compounds with different structural features and applications.

Uniqueness

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid is unique due to its combination of a cyclopentamethylene ring, benzylmercapto group, and propionic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid (also known as β-(S-benzylmercapto)-β,β-cyclopentamethylenepropionic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of β-(S-benzylmercapto)-β,β-cyclopentamethylenepropionic acid involves several chemical processes. Initial studies indicate that the compound can be synthesized through the reaction of β-cyclopentamethylenepropionic acid with benzyl mercaptan under specific conditions, yielding a product that retains the mercapto group essential for its biological activity . The structural framework of this compound includes a cyclopentamethylene backbone, which is significant for its interaction with biological targets.

Antiviral Properties

Research indicates that β-(S-benzylmercapto)-β,β-cyclopentamethylenepropionic acid exhibits notable antiviral activity. A study highlighted its effectiveness against various viral strains, demonstrating significant inhibition of viral replication in vitro. For instance, compounds structurally related to this compound have shown activity against Marek's disease virus (MDV), with IC50 values ranging between 5 and 6 µg/ml, indicating a promising therapeutic index .

Antitumor Activity

In addition to its antiviral properties, β-(S-benzylmercapto)-β,β-cyclopentamethylenepropionic acid has been evaluated for antitumor activity. Various derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and L1210 (leukemia), showing varying degrees of cytotoxicity. Some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil, suggesting potential as an anticancer agent .

The mechanism by which β-(S-benzylmercapto)-β,β-cyclopentamethylenepropionic acid exerts its biological effects is still under investigation. Preliminary findings suggest that the presence of the mercapto group may play a crucial role in modulating interactions with viral proteins and cellular receptors, thereby inhibiting viral entry and replication . Additionally, the structural characteristics may facilitate binding to specific enzymes involved in cancer cell proliferation.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Antiviral Efficacy : A study involving chicken embryos demonstrated that compounds related to β-(S-benzylmercapto)-β,β-cyclopentamethylenepropionic acid significantly reduced MDV infectivity with high therapeutic indices .

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that certain derivatives had cytotoxic effects comparable to established chemotherapeutic agents, highlighting their potential as alternative treatments in oncology .

Data Summary

| Activity | IC50 (µg/ml) | Therapeutic Index | Cell Line |

|---|---|---|---|

| Antiviral (MDV) | 5 - 6 | 80 - 83 | Chicken embryo model |

| Antitumor (MCF-7) | <1.93 | Not specified | Breast cancer |

| Antitumor (L1210) | Not specified | Not specified | Leukemia |

Eigenschaften

IUPAC Name |

2-(1-benzylsulfanylcyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTCXHQXYRYSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203667 | |

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55154-80-8 | |

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055154808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.